molecular formula C11H14N2O3 B14207484 (2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid CAS No. 827612-98-6

(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid

Cat. No.: B14207484
CAS No.: 827612-98-6
M. Wt: 222.24 g/mol
InChI Key: GXVQLCQLDFGOMM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is an organic compound with a complex structure that includes a methyl group, a phenylcarbamoyl group, and an amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable amino acid derivative with a phenyl isocyanate under controlled conditions to form the phenylcarbamoyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and consistency in the production of the compound. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenylcarbamoyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Methyl-3-[(phenylcarbamoyl)amino]butanoic acid: Similar structure with an additional carbon in the backbone.

    (2R)-2-Methyl-3-[(phenylcarbamoyl)amino]pentanoic acid: Similar structure with two additional carbons in the backbone.

    (2R)-2-Methyl-3-[(phenylcarbamoyl)amino]hexanoic acid: Similar structure with three additional carbons in the backbone.

Uniqueness

(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

827612-98-6

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(2R)-2-methyl-3-(phenylcarbamoylamino)propanoic acid

InChI

InChI=1S/C11H14N2O3/c1-8(10(14)15)7-12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16)/t8-/m1/s1

InChI Key

GXVQLCQLDFGOMM-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CNC(=O)NC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.